molecular formula C15H16FNO2S2 B6023176 N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide

N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide

Cat. No. B6023176
M. Wt: 325.4 g/mol
InChI Key: HVCHCTHDSYAEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide, also known as FLEB, is a chemical compound that has been extensively studied for its potential use in scientific research. FLEB is a sulfonamide derivative that has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide exerts its effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase. It has also been found to have antioxidant and anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce oxidative stress in cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in a range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. This compound has also been found to induce cell death in various cancer cell lines, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide is its versatility. It can be used to study a range of biological processes and has been found to have a range of effects. This compound is also relatively easy to synthesize, making it accessible to researchers. However, this compound has some limitations. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. This compound has also been found to have some toxicity in certain cell lines, which can limit its use in certain applications.

Future Directions

There are several future directions for research on N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide. One area of interest is the potential use of this compound as an anticancer agent. Further studies are needed to investigate the mechanisms by which this compound induces cell death and to determine its efficacy in vivo. Another area of interest is the potential use of this compound as an anti-inflammatory agent. Further studies are needed to investigate the effects of this compound on inflammation in vivo and to determine its potential use in the treatment of inflammatory diseases. Finally, there is potential for the development of this compound derivatives with improved solubility and reduced toxicity, which could expand its use in scientific research.

Synthesis Methods

The synthesis of N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide involves the reaction of 4-fluoroacetophenone with methylthioacetic acid, followed by the reaction of the resulting product with benzenesulfonyl chloride. The final product is obtained by recrystallization from ethanol. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide has been found to have a range of scientific research applications. It has been used as a tool to study the role of various biological processes, including inflammation, oxidative stress, and cell death. This compound has also been used to investigate the mechanisms of action of various drugs and to explore potential drug targets.

properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S2/c1-11(12-3-5-13(16)6-4-12)17-21(18,19)15-9-7-14(20-2)8-10-15/h3-11,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCHCTHDSYAEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NS(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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